molecular formula C17H24N8O4 B3257095 AC-His-gly-his-nhme CAS No. 283167-37-3

AC-His-gly-his-nhme

Cat. No.: B3257095
CAS No.: 283167-37-3
M. Wt: 404.4 g/mol
InChI Key: NFXHCWYPSBRYOI-KBPBESRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-His-gly-his-nhme typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid, protected at the N-terminus, is attached to a solid resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

AC-His-gly-his-nhme can undergo various chemical reactions, including:

    Oxidation: The histidine residues in the peptide can be oxidized under certain conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.

    Substitution: The peptide can undergo substitution reactions, where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in aqueous solutions at controlled pH and temperature.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used in aqueous solutions.

    Substitution: Substitution reactions often involve the use of protecting groups and coupling reagents such as carbodiimides or phosphonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

AC-His-gly-his-nhme has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The peptide is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: The compound is used in the development of biosensors, biocatalysts, and other biotechnological applications.

Mechanism of Action

The mechanism of action of AC-His-gly-his-nhme involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residues in the peptide can coordinate with metal ions, which can influence its binding affinity and specificity. Additionally, the peptide can undergo conformational changes that affect its activity and interactions with other molecules.

Comparison with Similar Compounds

AC-His-gly-his-nhme can be compared with other histidine-rich peptides and glycine-rich peptides. Similar compounds include:

    N-acetyl-L-histidylglycyl-L-histidine: Similar structure but without the methylamide group at the C-terminus.

    N-acetyl-L-histidylglycyl-L-histidylglycine: Contains an additional glycine residue.

    N-acetyl-L-histidylglycyl-L-histidylalanine: Contains an alanine residue instead of the methylamide group.

The uniqueness of this compound lies in its specific sequence and the presence of both an acetyl group at the N-terminus and a methylamide group at the C-terminus, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27)/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXHCWYPSBRYOI-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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